[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid
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Overview
Description
[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of a cyclopropylethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This is achieved by reacting the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The cyclopropylethyl group is then introduced through a nucleophilic substitution reaction, where the amino group of the Fmoc-protected amino acid reacts with a cyclopropylethyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Investigated for potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The cyclopropylethyl group may influence the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropylethyl group, in particular, sets it apart from other Fmoc-protected amino acids, potentially offering unique interactions in biochemical applications .
Properties
IUPAC Name |
2-[2-cyclopropylethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-23(12-11-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKERKGZKUBHNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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